![molecular formula C28H30N2O2S B10782237 4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ZD-3638 is a small molecule drug developed by AstraZeneca. It functions primarily as an antagonist for serotonin receptor 2A (5-HT2A), dopamine receptor D2 (DRD2), and dopamine receptor D1 (DRD1). This compound was initially investigated for its potential in treating schizophrenia, although its development was eventually discontinued .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ZD-3638 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure using reagents such as halogens, amines, and alcohols under controlled conditions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ZD-3638 would be scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield.
Automation and Control: Use of automated systems to monitor and control reaction parameters.
Safety and Environmental Compliance: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
化学反応の分析
Types of Reactions
ZD-3638 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
ZD-3638 has been explored in various scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Biology: Investigated for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Initially developed for treating schizophrenia, focusing on alleviating symptoms like hallucinations and cognitive dysfunction.
Industry: Potential applications in the development of new therapeutic agents targeting similar pathways.
作用機序
ZD-3638 exerts its effects by binding to and antagonizing serotonin receptor 2A, dopamine receptor D2, and dopamine receptor D1. This interaction inhibits the normal signaling pathways mediated by these receptors, leading to altered neurotransmitter release and modulation of neuronal activity. The compound’s effects on these pathways are believed to contribute to its potential therapeutic benefits in treating psychiatric disorders .
類似化合物との比較
Similar Compounds
Clozapine: An atypical antipsychotic with a similar mechanism of action, targeting serotonin and dopamine receptors.
Risperidone: Another antipsychotic that antagonizes serotonin and dopamine receptors, used to treat schizophrenia and bipolar disorder.
Olanzapine: Targets multiple neurotransmitter receptors, including serotonin and dopamine, used for schizophrenia and bipolar disorder.
Uniqueness of ZD-3638
ZD-3638 is unique in its specific combination of receptor targets and its potential for fewer side effects compared to other antipsychotics. Its development aimed to address the limitations of existing treatments, particularly in managing negative symptoms and cognitive dysfunction in schizophrenia .
特性
分子式 |
C28H30N2O2S |
|---|---|
分子量 |
458.6 g/mol |
IUPAC名 |
4-(2-ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C28H30N2O2S/c1-2-33(32)26-25(12-7-15-29-26)28(31)13-16-30(17-14-28)19-27-18-22(20-8-3-5-10-23(20)27)21-9-4-6-11-24(21)27/h3-12,15,22,31H,2,13-14,16-19H2,1H3 |
InChIキー |
LVMVFEHQMHETDS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)C1=C(C=CC=N1)C2(CCN(CC2)CC34CC(C5=CC=CC=C53)C6=CC=CC=C46)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



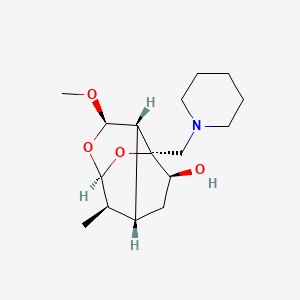
![1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)
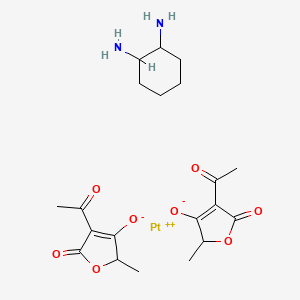
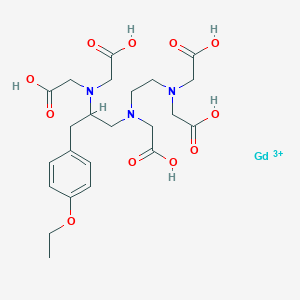
![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)
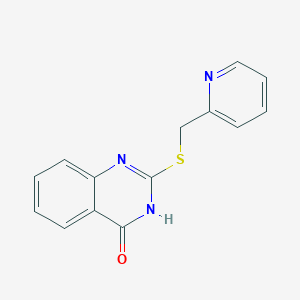
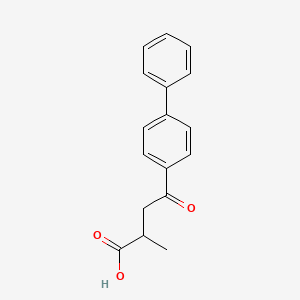
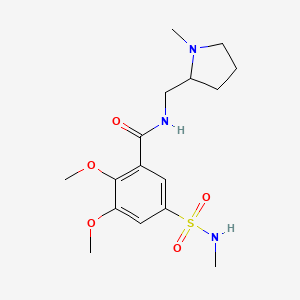
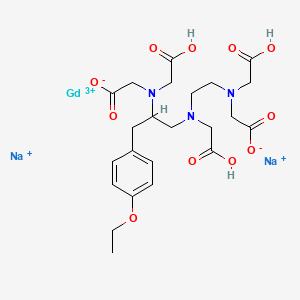

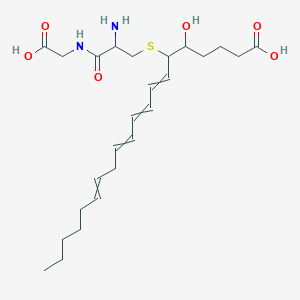
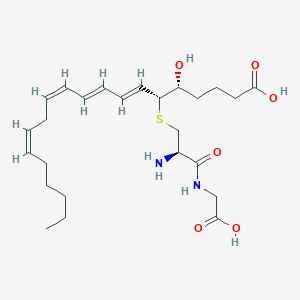
![1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one](/img/structure/B10782251.png)